molecular formula C8H8Br2 B1631555 1,4-Dibromo-2,3-dimethylbenzene CAS No. 75024-22-5

1,4-Dibromo-2,3-dimethylbenzene

Cat. No. B1631555
CAS RN: 75024-22-5
M. Wt: 263.96 g/mol
InChI Key: IVJJDBCZDJFMNZ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-dimethylbenzene is a chemical compound with the molecular formula C8H8Br2 . It is also known by other names such as 1,4-Dibromo-o-xylene and 3,6-Dibromo-o-xylene .


Molecular Structure Analysis

The molecular structure of 1,4-Dibromo-2,3-dimethylbenzene consists of a benzene ring substituted with two bromine atoms and two methyl groups . The exact positions of these substituents can be inferred from the name of the compound: the bromine atoms are on the 1st and 4th carbon atoms of the benzene ring, and the methyl groups are on the 2nd and 3rd carbon atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-2,3-dimethylbenzene include a molecular weight of 263.96 , a boiling point of 267.0±35.0 °C , and a density of 1.7±0.1 g/cm3 .

Scientific Research Applications

Application 1: Preparation of 4,4″-diformyl-2′,5′-dimethyl-1,1′.4′,1″-terphenyl

  • Summary of the Application : 1,4-Dibromo-2,5-dimethylbenzene is used as a starting material in the synthesis of 4,4″-diformyl-2′,5′-dimethyl-1,1′.4′,1″-terphenyl . This compound is a type of terphenyl, which are molecules composed of three connected benzene rings. They are used in a variety of applications, including as intermediates in organic synthesis.
  • Results or Outcomes : The outcome of this application is the successful synthesis of 4,4″-diformyl-2′,5′-dimethyl-1,1′.4′,1″-terphenyl . The yield, purity, and other quantitative data would depend on the specific experimental conditions and procedures used.

Application 2: Preparation of 1,4-diformyl-2,5-dimethylbenzene

  • Summary of the Application : 1,4-Dibromo-2,5-dimethylbenzene is also used in the preparation of 1,4-diformyl-2,5-dimethylbenzene . This compound is a type of diformylbenzene, which are molecules composed of a benzene ring with two formyl groups. They are used in a variety of applications, including as intermediates in organic synthesis.
  • Results or Outcomes : The outcome of this application is the successful synthesis of 1,4-diformyl-2,5-dimethylbenzene . The yield, purity, and other quantitative data would depend on the specific experimental conditions and procedures used.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

properties

IUPAC Name

1,4-dibromo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJJDBCZDJFMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477574
Record name 1,4-DIBROMO-2,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,3-dimethylbenzene

CAS RN

75024-22-5
Record name 1,4-DIBROMO-2,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Q Li, W Xue - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title compound, C8H8Br2O2, was synthesized from the hydrolysis of 1,4-dibromo-2,3-bis(bromomethyl)benzene. One intramolecular O—H⋯O and two intramolecular C—H⋯Br …
Number of citations: 8 scripts.iucr.org
CH Wang, EE Nesterov - Chemical Communications, 2019 - pubs.rsc.org
A “higher energy gap” concept was applied towards designing an efficient turn-on amplifying sensor for singlet oxygen – an important biomedical and environmental monitoring …
Number of citations: 24 pubs.rsc.org
M He, T Xu, Z Jiang, X Yu, Y Zou, L Yang, X Wang… - …, 2019 - pubs.rsc.org
Combining a linear diisophthalate ligand, 5,5′-(2,3-dimethylbenzene-1,4-diyl)diisophthalic acid, with CuCl2·2H2O under different solvothermal conditions afforded two distinct copper-…
Number of citations: 11 pubs.rsc.org
MR Golder, LN Zakharov, R Jasti - Pure and Applied Chemistry, 2017 - degruyter.com
The synthesis of carbon nanotube (CNT) fragments has long captivated organic chemists, despite the simplistic, symmetric nature of the requisite achiral targets. Such molecules hold …
Number of citations: 13 www.degruyter.com
J Zhang, J Yu, Y Jiang, DT Chiu - ACS applied materials & …, 2022 - ACS Publications
Semiconducting polymer dots (Pdots) are increasingly used in biomedical applications due to their extreme single-particle brightness, which results from their large absorption cross …
Number of citations: 3 pubs.acs.org
S Lin, L Fan, P Zhou, T Xu, Z Jiang, S Hu… - European Journal of …, 2021 - Wiley Online Library
Three isostructural metal‐organic frameworks (MOFs) based on dicopper paddlewheels and dimethyl‐functionalized linear diisophthalate ligands were solvothermally constructed, with …
H Long, TS Chen, J Song, S Zhu, HC Xu - Nature Communications, 2022 - nature.com
The direct hydroxylation of arene C–H bonds is a highly sought-after transformation but remains an unsolved challenge due to the difficulty in efficient and regioselective C–H …
Number of citations: 17 www.nature.com
C Maiereanu, C Schmitt, N Schifano-Faux… - Bioorganic & medicinal …, 2011 - Elsevier
A new class of low molecular weight, highly potent and selective non peptidic inhibitors of aminopeptidase N (APN/CD13) is described. We report the synthesis and in vitro evaluation of …
Number of citations: 38 www.sciencedirect.com
AC Whalley - 2009 - search.proquest.com
Described in this thesis are studies to utilize single-walled carbon nanotubes in single-molecule devices and to synthesize a seed to be used in the growth of single-walled carbon …
Number of citations: 0 search.proquest.com
MR Golder - 2015 - search.proquest.com
Cycloparaphenylenes (CPPs) can be considered the smallest possible fragment of an armchair carbon nanotube (CNT), yet they were envisioned as synthetic targets almost 70 years …
Number of citations: 3 search.proquest.com

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